REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[C:3]=1[O:4][CH:5]([C:7]1[NH:8][CH2:9][CH2:10][N:11]=1)[CH3:6].CCOCC.CC(O)C.Cl>CCOCC>[ClH:1].[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[C:3]=1[O:4][CH:5]([C:7]1[NH:11][CH2:10][CH2:9][N:8]=1)[CH3:6] |f:1.2,5.6|
|
Type
|
CUSTOM
|
Details
|
Upon stirring for 10 minutes the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter-cake was washed with ether (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(OC(C)C=2NCCN2)C(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 197.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |